![molecular formula C12H12ClF3N2OS B1520990 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride CAS No. 1171936-01-8](/img/structure/B1520990.png)
4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride
Overview
Description
Scientific Research Applications
Antioxidant Applications
Thiazole derivatives, including the compound , have been studied for their potential as antioxidants . Antioxidants are crucial in protecting cells from the damage caused by free radicals. This compound’s structural features may allow it to act as a scavenger of free radicals, potentially contributing to the prevention of diseases related to oxidative stress .
Analgesic and Anti-inflammatory Applications
The analgesic (pain-relieving) and anti-inflammatory properties of thiazole derivatives make them candidates for the development of new pain management drugs. Research indicates that modifications to the thiazole ring can lead to compounds with reduced side effects compared to traditional analgesics .
Antimicrobial and Antifungal Applications
Thiazole compounds have shown promise in combating various microbial and fungal pathogens. The compound’s structure could be optimized to enhance its efficacy against specific bacteria and fungi, potentially leading to the development of new antimicrobial and antifungal medications .
Antiviral Applications
Given the ongoing need for effective antiviral drugs, thiazole derivatives are being explored for their antiviral activities. The compound’s ability to interfere with viral replication makes it a potential candidate for inclusion in antiviral drug regimens .
Neuroprotective Applications
Neurodegenerative diseases pose a significant challenge to healthcare systems worldwide. Thiazole derivatives have been investigated for their neuroprotective effects, which could lead to advancements in the treatment of conditions like Alzheimer’s and Parkinson’s disease .
Antitumor and Cytotoxic Applications
The compound’s potential as an antitumor agent is of particular interest in cancer research. Its cytotoxic properties may be harnessed to target and destroy cancer cells, offering a pathway to more effective cancer treatments .
Mechanism of Action
Thiazoles
Thiazoles, which include a thiazol-2-amine group in the compound, have been found to exhibit diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Trifluoromethoxy Phenyl Compounds
Compounds with a trifluoromethoxy phenyl group have been used in various chemical reactions, including Suzuki–Miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction. This reaction is used to form carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds .
Benzylic Substitution
The compound also includes a benzylic position, which is a common site for various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
properties
IUPAC Name |
4-methyl-5-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2OS.ClH/c1-7-10(19-11(16)17-7)6-8-2-4-9(5-3-8)18-12(13,14)15;/h2-5H,6H2,1H3,(H2,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBIQVIYJQQAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC=C(C=C2)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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